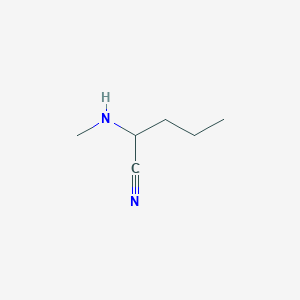

2-(Methylamino)pentanenitrile

Description

Significance of α-Aminonitriles as Versatile Synthetic Intermediates

α-Aminonitriles, including 2-(Methylamino)pentanenitrile, are highly significant in organic synthesis due to their bifunctional nature. rsc.orgrsc.org They serve as precursors to a variety of important chemical entities. mdpi.comresearchgate.net For instance, the nitrile group can be hydrolyzed to form α-amino acids, which are the fundamental components of proteins. wikipedia.orgnumberanalytics.com It can also be reduced to afford 1,2-diamines, another class of compounds with broad applications. rsc.org

Furthermore, the amino group can participate in various reactions, and the presence of both functionalities allows for cyclization reactions to form nitrogen-containing heterocyclic compounds. researchgate.net The dual reactivity of α-aminonitriles makes them masked iminium ion equivalents, which can react with nucleophiles, and also as nucleophilic acyl anion equivalents after metallation. rsc.org This versatility has cemented their role as crucial intermediates in the synthesis of natural products and other biologically active molecules. rsc.orgrsc.org

Historical Context and Evolution of Research on α-Aminonitriles

The journey of α-aminonitriles began in 1850 when Adolph Strecker reported their synthesis through a one-pot, three-component reaction of an aldehyde, ammonia (B1221849), and hydrogen cyanide. mdpi.comwikipedia.orgnumberanalytics.comnumberanalytics.comchemistrylearner.comyoutube.com This reaction, now famously known as the Strecker synthesis, was a landmark discovery in organic chemistry as it provided a straightforward method for producing α-amino acids from simple starting materials. numberanalytics.comnumberanalytics.comyoutube.comnih.gov

Initially, the focus was on the synthesis of racemic mixtures of α-amino acids. wikipedia.org However, as the demand for enantiomerically pure compounds grew, particularly in the pharmaceutical industry, research efforts shifted towards the development of asymmetric Strecker reactions. The first asymmetric Strecker reaction using a chiral auxiliary was reported in 1963. wikipedia.orgnih.gov This was followed by the development of various catalytic asymmetric methods to control the stereochemistry of the newly formed chiral center. mdpi.comwikipedia.org

Over the years, the Strecker reaction has been continuously refined to improve its efficiency, safety, and scope. numberanalytics.com This includes the use of alternative cyanide sources to avoid the highly toxic hydrogen cyanide and the development of catalytic and solvent-free conditions. mdpi.comorganic-chemistry.orgnih.gov The evolution of research on α-aminonitriles reflects the broader trends in organic synthesis towards more efficient, selective, and sustainable methodologies.

Overview of Current Research Trajectories for this compound and Its Derivatives

Current research involving this compound and its derivatives is multifaceted, driven by the continuous need for novel synthetic methods and new chemical entities with specific functions.

One major area of focus is the development of more efficient and environmentally friendly synthetic routes. This includes the use of organocatalysis and photocatalysis to promote the synthesis of α-aminonitriles under milder conditions. mdpi.comacs.orgorganic-chemistry.org For example, recent studies have explored photocatalytic Strecker-type reactions and the use of ammonium (B1175870) salts as catalysts to avoid toxic cyanation reagents. nih.govacs.org

Another significant research trajectory is the application of α-aminonitriles in the synthesis of complex and biologically active molecules. Researchers are exploring new ways to utilize the unique reactivity of these compounds to construct intricate molecular architectures. researchgate.net This includes their use in multicomponent reactions to rapidly build molecular complexity.

Furthermore, there is ongoing research into the synthesis and evaluation of novel α-aminonitrile derivatives with potential applications in medicinal chemistry. For instance, derivatives of similar structures have been investigated for their role as modulators of multidrug resistance in cancer cells.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C6H12N2 |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 138062-66-5 |

| SMILES | CCCC(C#N)NC |

This data is compiled from publicly available chemical databases. bldpharm.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-4-6(5-7)8-2/h6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIQUVSERHHWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Methylamino Pentanenitrile

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. This polarity dictates its reactivity, primarily involving nucleophilic additions and transformations through hydrolysis or reduction.

The hydrolysis of the nitrile group in 2-(Methylamino)pentanenitrile can proceed under either acidic or alkaline conditions to ultimately yield a carboxylic acid. The reaction is typically stepwise, proceeding through an amide intermediate. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrogen atom of the nitrile is first protonated, which significantly increases the electrophilicity of the carbon atom. youtube.com A water molecule then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfers and tautomerization yield an amide, 2-(methylamino)pentanamide. With continued heating in the acidic medium, this amide undergoes further hydrolysis to produce the final products: 2-(methylamino)pentanoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. youtube.com Protonation of the resulting intermediate by water gives a tautomeric amide intermediate. This amide is then further hydrolyzed under the basic conditions. The reaction involves nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide. This leads to the formation of a carboxylate salt, sodium 2-(methylamino)pentanoate, and the release of ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be neutralized with a strong acid. chemguide.co.uk

Hydrolysis Products of this compound

| Reaction Condition | Intermediate Product | Final Product (before neutralization) |

|---|---|---|

| Acidic (e.g., HCl, H₂O, heat) | 2-(Methylamino)pentanamide | 2-(Methylamino)pentanoic acid |

| Alkaline (e.g., NaOH, H₂O, heat) | 2-(Methylamino)pentanamide | Sodium 2-(methylamino)pentanoate |

The nitrile group can be reduced to a primary amine, converting the α-aminonitrile into a 1,2-diamine derivative. This transformation is a key step in the synthesis of polyamines and other biologically relevant molecules. researchgate.net A notable product from the reduction of a related precursor is N-methylcadaverine (N-methyl-1,5-pentanediamine), a common intermediate in alkaloid biosynthesis. researchgate.netsigmaaldrich.com

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or rhodium. The reaction is typically carried out under pressure and at elevated temperatures.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, can effectively reduce the nitrile to a primary amine.

The reduction of this compound would yield N¹,2-dimethylpentane-1,5-diamine.

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). wikipedia.org This reaction pathway is a powerful tool for carbon-carbon bond formation.

The reaction begins with the nucleophilic addition of the organometallic reagent across the carbon-nitrogen triple bond. This forms a resonance-stabilized imine anion intermediate (a magnesium salt in the case of a Grignard reagent). Subsequent hydrolysis of this intermediate with aqueous acid protonates the nitrogen and then cleaves the C=N bond, yielding a ketone. For example, reacting this compound with ethylmagnesium bromide followed by hydrolysis would produce 3-(methylamino)heptan-2-one.

Nucleophilic Addition to Nitrile Group

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (e.g., CH₃CH₂MgBr) | Iminomagnesium halide salt | Ketone (e.g., 3-(Methylamino)heptan-2-one) |

| Organolithium (e.g., CH₃Li) | Lithium imine salt | Ketone (e.g., 3-(Methylamino)hexan-2-one) |

Reactivity of the Secondary Methylamino Moiety

The secondary amine group in this compound contains a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. This allows for reactions that further functionalize the molecule without altering the nitrile group.

Alkylation: The secondary amine can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed. researchgate.netresearchgate.net This reaction converts the secondary amine into a tertiary amine. For instance, methylation of this compound would yield 2-(dimethylamino)pentanenitrile. This type of reaction is crucial for modifying the structure and properties of the molecule. rsc.org

Acylation: The nucleophilic nitrogen can readily attack acylating agents such as acyl chlorides or acid anhydrides to form an N-acyl derivative (an amide). google.com For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would produce N-(1-cyanobutyl)-N-methylacetamide. Acylation is often used to introduce protecting groups or to synthesize more complex amide structures. nih.govnih.gov

The bifunctional nature of α-aminonitriles makes them valuable precursors for the synthesis of nitrogen-containing heterocycles. uni-mainz.denih.gov Intramolecular reactions involving both the amino and nitrile groups, or the amino group with another functional group introduced elsewhere in the molecule, can lead to the formation of various ring structures.

One potential pathway involves an intramolecular nucleophilic attack. If the alkyl chain of the pentanenitrile were modified to contain an electrophilic center, such as a leaving group at the terminal position (e.g., 5-halo-2-(methylamino)pentanenitrile), the secondary amine could act as an intramolecular nucleophile. This would result in a cyclization reaction, likely forming a substituted N-methylpiperidine ring. Such 5-exo-trig cyclizations are a common strategy in heterocyclic synthesis. acs.orgnih.gov The specific conditions (base, temperature) would determine the efficiency of the ring-closure. nih.gov

Table of Compounds

Stereochemical Aspects of Reactivity and Chiral Derivatization

This compound possesses a stereocenter at the α-carbon (the carbon atom bonded to the cyano and the methylamino groups). Consequently, it can exist as a pair of enantiomers, (R)-2-(methylamino)pentanenitrile and (S)-2-(methylamino)pentanenitrile. The stereochemistry of this center is a critical aspect of its reactivity, particularly in the context of synthesizing chiral molecules.

The synthesis of enantioenriched α-aminonitriles is a significant area of research, and several methods can be applied to control the stereochemistry of this compound. researchgate.netmdpi.com The most common approach is the asymmetric Strecker reaction. acs.orgnih.gov This can be achieved in two primary ways:

Use of a Chiral Amine: While the parent amine for this compound is the achiral methylamine (B109427), a chiral auxiliary could be employed in a related synthesis, followed by subsequent modification to the methylamino group.

Use of a Chiral Catalyst: This is a more direct and widely used method. A variety of chiral catalysts, including those based on organocatalysis or transition metal complexes, can be used to catalyze the addition of a cyanide source to the imine formed from pentanal and methylamine, yielding one enantiomer in excess. acs.orgacs.org For instance, chiral thiourea-derived catalysts and BINOL-based catalysts have been successfully used in asymmetric Strecker reactions. wikipedia.org

Once a chiral sample of this compound is synthesized, its enantiomeric purity can be determined through chiral derivatization. This involves reacting the aminonitrile with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.orgresearchgate.net

| Chiral Derivatizing Agent | Abbreviation | Functional Group Reacting with Amine | Resulting Linkage |

|---|---|---|---|

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride) | MTPA-Cl | Acid chloride | Amide |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's reagent) | FDAA | Fluoroaromatic | N-substituted dinitroaniline |

| o-Phthalaldehyde/Chiral Thiol (e.g., N-acetyl-L-cysteine) | OPA/NAC | Aldehyde/Thiol | Isoindole |

| (S)-(+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole | NBD-(S)-APy | Activated aromatic | N-substituted benzoxadiazole |

Detailed Mechanistic Investigations of Key Transformations

The reactivity of this compound is dominated by the two functional groups present: the nitrile and the secondary amine. Mechanistic studies on analogous α-aminonitriles provide a clear picture of the expected reaction pathways.

The formation and subsequent reactions of this compound follow well-understood mechanistic pathways.

Formation via the Strecker Reaction: The most direct synthesis of this compound is the Strecker reaction, a three-component reaction involving pentanal, methylamine, and a cyanide source (like HCN or TMSCN). masterorganicchemistry.comorganic-chemistry.org The mechanism proceeds in two main stages: wikipedia.org

Imine Formation: Pentanal reacts with methylamine to form an N-methylpentan-1-imine, likely proceeding through a hemiaminal intermediate. This step is often acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Cyanide Addition: A cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine (or its protonated form, the iminium ion) to form the C-C bond, resulting in the final α-aminonitrile product. wikipedia.org

Key Transformations:

Hydrolysis: The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. organicchemistrytutor.comchemistrysteps.comchemguide.co.uk This transformation converts the aminonitrile into the corresponding amino acid, N-methylnorvaline.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The reaction proceeds through a series of proton transfers to form an amide, which is then further hydrolyzed to a carboxylate salt. Acidic workup is required to obtain the free carboxylic acid. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction would convert this compound into N1-methylpentane-1,2-diamine. The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

| Reaction | Reagents | Product | Functional Group Transformation |

|---|---|---|---|

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | N-Methylnorvaline | -C≡N → -COOH |

| Base-catalyzed Hydrolysis | 1. OH⁻, heat; 2. H₃O⁺ | N-Methylnorvaline | -C≡N → -COOH |

| Reduction | 1. LiAlH₄; 2. H₂O | N¹-Methylpentane-1,2-diamine | -C≡N → -CH₂NH₂ |

Catalysis plays a pivotal role in the synthesis and transformation of α-aminonitriles, influencing reaction rates, selectivity, and stereochemical outcomes.

Catalysis in the Strecker Reaction: The formation of this compound via the Strecker reaction can be significantly enhanced by various catalysts. cabidigitallibrary.org

Brønsted and Lewis Acid Catalysis: Both Brønsted acids (e.g., HCl, acetic acid) and Lewis acids (e.g., Ti(OiPr)₄, InCl₃) can catalyze the reaction. researchgate.netorganic-chemistry.org They function by activating the imine intermediate, making it more electrophilic and susceptible to nucleophilic attack by the cyanide source. researchgate.net In the case of the asymmetric Strecker reaction, chiral Lewis acid complexes are designed to create a chiral environment around the imine, directing the cyanide attack to one face of the molecule. acs.org

Organocatalysis: Chiral organocatalysts, such as thioureas and guanidines, have emerged as powerful tools for the enantioselective Strecker reaction. mdpi.comacs.org These catalysts typically operate through a dual-activation mechanism. For example, a thiourea (B124793) catalyst can activate the imine through hydrogen bonding to the imine nitrogen, while simultaneously activating the cyanide source (e.g., HCN) through hydrogen bonding, bringing the two reactants together in a specific orientation within a chiral pocket. nih.gov This pre-organization in the transition state leads to high enantioselectivity. nih.gov

| Catalyst Type | Example Catalyst | Role in Mechanism | Typical Outcome |

|---|---|---|---|

| Brønsted Acid | Acetic Acid | Activates imine by protonation | Racemic α-aminonitrile |

| Lewis Acid | Ti(OiPr)₄ | Coordinates to and activates imine | Racemic α-aminonitrile |

| Chiral Lewis Acid | Chiral (Salen)AlIII complex | Creates a chiral environment, directing nucleophilic attack | Enantioenriched α-aminonitrile |

| Chiral Organocatalyst | Thiourea or Guanidine-based catalyst | Dual activation of imine and cyanide source via H-bonding | Enantioenriched α-aminonitrile |

Catalysis in Transformations: While the hydrolysis and reduction of nitriles are often performed with stoichiometric strong acids, bases, or reducing agents, catalytic methods for these transformations are also known, primarily involving transition metal catalysts. For instance, various transition metal complexes can catalyze the hydration of nitriles to amides under milder conditions than traditional hydrolysis. Similarly, catalytic hydrogenation can be used to reduce nitriles to primary amines. The specific application of these catalytic methods to this compound has not been reported but represents a plausible area for further investigation.

Applications of 2 Methylamino Pentanenitrile in Organic Synthesis and Materials Science

Role as Building Blocks for Complex Molecular Architectures

The dual functionality of 2-(Methylamino)pentanenitrile allows it to serve as a valuable synthon for the elaboration of intricate molecular structures. Both the nucleophilic secondary amine and the electrophilic nitrile carbon can participate in a variety of chemical transformations, either sequentially or in tandem, to afford a diverse range of organic compounds.

Construction of Substituted Amines and Diamines

One of the primary applications of this compound is in the synthesis of substituted amines and diamines. The nitrile group can be readily reduced to a primary amine, yielding a 1,4-diamine.

The catalytic hydrogenation of nitriles is a widely employed and economical method for the production of primary amines. wikipedia.org This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org The reduction of this compound would lead to the formation of N-methyl-1,4-pentanediamine.

Table 1: Potential Catalytic Systems for the Reduction of this compound

| Catalyst | Hydrogen Source | Typical Conditions | Product |

|---|---|---|---|

| Raney Nickel | H₂ | High pressure, elevated temperature | N-methyl-1,4-pentanediamine |

| Palladium on Carbon (Pd/C) | H₂ | Moderate pressure and temperature | N-methyl-1,4-pentanediamine |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride | Anhydrous solvent (e.g., THF, ether) | N-methyl-1,4-pentanediamine |

| Diisopropylaminoborane/LiBH₄ | Hydride | THF, ambient to reflux temperature | N-methyl-1,4-pentanediamine |

This table is illustrative and based on general nitrile reduction methodologies. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com

The resulting N-methyl-1,4-pentanediamine is a valuable building block in its own right, potentially serving as a monomer for polyamide synthesis or as a ligand in coordination chemistry.

Intermediates in Natural Product and Alkaloid Synthesis

Alpha-aminonitriles are recognized as key intermediates in the synthesis of a wide array of natural products, particularly alkaloids. nih.govresearcher.liferesearchgate.netuni-mainz.de Their ability to act as masked iminium ions or as nucleophiles after deprotonation makes them powerful tools in the construction of complex nitrogen-containing scaffolds. researchgate.netuni-mainz.de

While specific examples detailing the use of this compound in the total synthesis of a natural product are not prevalent in the literature, its structure is analogous to intermediates used in the synthesis of various alkaloids. For instance, the general structure of α-aminonitriles is central to the Strecker synthesis, a fundamental reaction for the formation of α-amino acids, which are precursors to many natural products. nih.govmdpi.com The N-methyl group and the pentanenitrile backbone could be strategically incorporated into synthetic routes towards tropane (B1204802) alkaloids or other piperidine-containing natural products. nih.gov

Precursors for Advanced Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of five- or six-membered rings, which are common motifs in medicinally important molecules.

For example, reductive cyclization of this compound could potentially yield N-methyl-substituted piperidines. nih.govwhiterose.ac.ukchemicalbook.comresearchgate.netnih.gov The reaction could proceed through the in situ reduction of the nitrile to a primary amine, followed by an intramolecular nucleophilic attack on a suitably activated carbon atom or through a concerted mechanism.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Potential Synthetic Strategy |

|---|---|

| N-Methyl-2-propylpyrrolidine | Intramolecular cyclization via reductive amination |

| N-Methylpiperidine derivatives | Intramolecular cyclization following nitrile reduction |

| Substituted imidazoles | Reaction with suitable electrophiles and subsequent cyclization |

| Tetrahydropyrimidines | Condensation with appropriate carbonyl compounds |

This table is illustrative and based on the known reactivity of α-aminonitriles. nih.govwhiterose.ac.ukresearchgate.net

Integration into Amino Acid and Peptide Synthesis Methodologies

The structure of this compound is closely related to that of N-methylated amino acids. This suggests its potential utility in the synthesis of these non-proteinogenic amino acids and their subsequent incorporation into peptides.

Hydrolysis of the nitrile group in this compound would yield N-methyl-norvaline, a non-standard amino acid. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. chemmethod.comresearchgate.net

The resulting N-methyl-norvaline can then be utilized in peptide synthesis. The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their pharmacological properties. peptide.compeptide.comnih.govacs.orgresearchgate.net N-methylation can increase a peptide's resistance to enzymatic degradation, improve its membrane permeability, and modulate its conformation, which can lead to enhanced biological activity and selectivity. peptide.comresearchgate.net

Derivatization Strategies for Enhanced Synthetic Utility and Scaffold Diversity

The synthetic utility of this compound can be further expanded through various derivatization strategies targeting either the secondary amine or the nitrile group.

The secondary amine can undergo N-acylation or N-alkylation to introduce a wide range of functional groups. N-acylation, for instance with acetyl chloride, can be used to protect the amine or to introduce an amide functionality. stackexchange.comnih.gov N-alkylation would lead to the formation of a tertiary amine, further diversifying the molecular scaffold.

The nitrile group can also be transformed into other functional groups. For example, reaction with Grignard reagents followed by hydrolysis can convert the nitrile into a ketone. These derivatization reactions significantly broaden the scope of molecules that can be accessed from this compound.

Potential in Polymer and Functional Material Precursor Development

The presence of two reactive functional groups in this compound suggests its potential as a monomer or a precursor for the synthesis of polymers and functional materials.

Following reduction of the nitrile to a primary amine to form N-methyl-1,4-pentanediamine, this diamine can be used as a monomer in polycondensation reactions. For example, reaction with a dicarboxylic acid or its derivative would lead to the formation of an N-methylated polyamide. nih.govdoi.orgmdpi.comcjps.orgrsc.org The N-methyl groups along the polymer backbone would disrupt hydrogen bonding, potentially leading to polymers with lower melting points, increased solubility, and different mechanical properties compared to their non-methylated counterparts.

Theoretical and Computational Chemistry Studies of 2 Methylamino Pentanenitrile

Electronic Structure and Bonding Analysis

Computational quantum chemistry provides a powerful toolkit for dissecting the electronic structure and bonding characteristics of 2-(Methylamino)pentanenitrile. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the molecule's electron distribution, molecular orbitals, and the nature of its chemical bonds.

A key aspect of the electronic structure is the distribution of electron density and the resulting molecular polarity. The nitrile group (C≡N) is strongly polarized, with the nitrogen atom being more electronegative than the carbon, leading to a significant dipole moment along this bond. openstax.orgchemistrysteps.com Similarly, the nitrogen atom of the methylamino group also introduces polarity. These features are crucial in determining the molecule's intermolecular interactions and its behavior in a solvent.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the molecule's reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom of the methylamino group, which possesses a lone pair of electrons, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered on the antibonding π* orbital of the nitrile group, rendering the nitrile carbon electrophilic and susceptible to nucleophilic attack. nih.gov A hypothetical DFT calculation could yield the following energy values for these orbitals:

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Localized on the N atom of the methylamino group |

| LUMO | +1.2 | Localized on the π* orbital of the nitrile group |

| HOMO-LUMO Gap | 9.7 | Indicates high kinetic stability |

This is an interactive data table. You can sort and filter the data.

The calculated atomic charges, often derived from population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, would further quantify the polarity of the molecule. The nitrogen atoms of both the amino and nitrile groups would exhibit negative partial charges, while the carbon atom of the nitrile group and the carbon atom attached to the amino group would show positive partial charges. This charge distribution is a key determinant of the molecule's electrostatic potential and its interaction with other polar molecules.

Conformational Analysis and Stereochemical Prediction (for chiral derivatives)

This compound is a chiral molecule, with the stereocenter located at the second carbon atom, which is bonded to the methylamino group, the nitrile group, a hydrogen atom, and a propyl group. This chirality gives rise to two enantiomers, (R)-2-(Methylamino)pentanenitrile and (S)-2-(Methylamino)pentanenitrile.

Conformational analysis, a critical aspect of theoretical chemistry, involves identifying the stable three-dimensional arrangements of a molecule and their relative energies. bohrium.com For this compound, rotations around the single bonds, particularly the C-C and C-N bonds, lead to various conformers. Computational methods can be used to explore the potential energy surface of the molecule to locate the energy minima corresponding to stable conformers and the transition states that connect them.

The relative stability of different conformers is influenced by steric and electronic effects. For instance, gauche interactions between bulky groups would be destabilizing, while intramolecular hydrogen bonding, if geometrically feasible, could stabilize certain conformations. A systematic conformational search would likely reveal several low-energy structures. The predicted relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

For example, a theoretical study might identify the following stable conformers and their relative energies:

| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | 60° (gauche) | 0.5 | 30 |

| 2 | 180° (anti) | 0.0 | 55 |

| 3 | -60° (gauche) | 0.6 | 15 |

This is an interactive data table. You can sort and filter the data.

The stereochemical outcome of reactions involving this compound can also be predicted using computational models. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to estimate the enantiomeric or diastereomeric excess of a reaction. This is particularly valuable in the design of stereoselective syntheses.

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and transition states involved in a particular transformation. This provides a detailed, step-by-step picture of how a reaction proceeds.

For this compound, several reactions could be modeled. For instance, the hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. openstax.org A computational study could model the reaction pathway under both acidic and basic conditions, determining the activation energies for each step and identifying the rate-determining step.

Another reaction of interest is the N-alkylation or N-acylation of the methylamino group. Theoretical modeling could compare the reactivity of the nitrogen atom towards various electrophiles and provide insights into the reaction kinetics.

The exploration of the energy landscape can also uncover unexpected reaction pathways or intermediates. By calculating the energies of various possible species, it is possible to construct a comprehensive reaction network. For example, the reaction of this compound with a strong base could potentially lead to deprotonation at the α-carbon, forming a carbanion that could then participate in further reactions. A computational study could assess the feasibility of this pathway by calculating the pKa of the α-proton and the stability of the resulting carbanion.

A hypothetical energy profile for the first step of nitrile hydrolysis might look as follows:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate 1 | -5 |

| Transition State 2 | +10 |

| Products | -20 |

This is an interactive data table. You can sort and filter the data.

Computational Design and Optimization of Catalytic Systems

Theoretical chemistry plays a crucial role in the design and optimization of catalysts for chemical synthesis. In the context of this compound, computational methods could be used to design catalysts for its enantioselective synthesis, for example, through the Strecker reaction. mdpi.com

The Strecker synthesis involves the reaction of an aldehyde (butanal), an amine (methylamine), and a cyanide source. A chiral catalyst can be used to control the stereochemistry of the resulting α-aminonitrile. Computational modeling can be employed to understand the mechanism of catalysis and to predict which catalyst would be most effective. This involves studying the interaction of the reactants and the catalyst, and calculating the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers. A lower energy transition state for one enantiomer will result in its preferential formation.

For instance, a study might compare different chiral phosphoric acid catalysts. By modeling the transition state assemblies, it is possible to identify the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that are responsible for stereoselectivity. This understanding can then be used to design new catalysts with improved performance.

Furthermore, computational methods can be used to screen potential catalysts in a high-throughput manner, accelerating the discovery of new and efficient catalytic systems for the synthesis of chiral aminonitriles. scispace.com

Quantum Chemical Calculations for Spectroscopic Correlation in Research Contexts

Quantum chemical calculations are widely used to predict and interpret spectroscopic data. By calculating properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), it is possible to establish a strong correlation between the computed and experimental spectra. This is particularly useful for confirming the structure of a newly synthesized compound or for understanding the relationship between its structure and its spectroscopic properties.

For this compound, DFT calculations could predict the 1H and 13C NMR spectra. nih.gov By comparing the calculated chemical shifts with the experimental data, it is possible to assign the peaks in the spectrum to specific atoms in the molecule. Discrepancies between the calculated and experimental spectra can often be explained by considering factors such as solvent effects or conformational averaging.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of the IR and Raman spectra. The characteristic stretching frequency of the nitrile group (around 2250 cm-1) and the N-H stretching frequency of the secondary amine (around 3300-3500 cm-1) would be readily identifiable in the calculated spectrum.

A hypothetical comparison of calculated and experimental spectroscopic data is presented below:

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| 13C (C≡N) | 121.5 | 120.8 |

| 13C (C-N) | 55.2 | 54.9 |

| 1H (N-H) | 2.8 | 2.7 |

This is an interactive data table. You can sort and filter the data.

In research contexts, these computational tools are indispensable for validating molecular structures and for gaining a deeper understanding of the electronic and geometric factors that give rise to the observed spectroscopic features.

Advanced Analytical Methodologies for Research and Characterization of 2 Methylamino Pentanenitrile

Spectroscopic Techniques for Structural Elucidation and Validation in Synthetic Contexts

Spectroscopy is an indispensable tool in synthetic chemistry, allowing for the non-destructive analysis of molecular structure. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce connectivity, identify functional groups, and confirm molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. For 2-(Methylamino)pentanenitrile, both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and assess the sample's purity.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The integration of these signals provides a ratio of the number of protons in each environment. The chemical shift (δ) indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, allowing for the piecing together of the molecular structure.

The ¹³C NMR spectrum is simpler, with each signal typically corresponding to a unique carbon atom. This technique is crucial for confirming the total number of carbon atoms and identifying the presence of the nitrile carbon, which has a characteristic chemical shift. Analysis of multidimensional NMR spectra can further confirm atom connectivity and spatial arrangements. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.40 | Quartet | 1H | CH(CN) |

| ~2.45 | Singlet | 3H | N-CH₃ |

| ~1.70 | Multiplet | 1H | N-H |

| ~1.60 - 1.40 | Multiplet | 2H | CH₂ |

| ~1.40 - 1.25 | Multiplet | 2H | CH₂ |

| ~0.90 | Triplet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~120 | C≡N |

| ~55 | CH(CN) |

| ~35 | N-CH₃ |

| ~34 | CH₂ |

| ~20 | CH₂ |

| ~14 | CH₃ |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns. whitman.edu For this compound (molecular formula C₆H₁₂N₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition, with a predicted monoisotopic mass of 112.10005 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) which can then undergo fragmentation. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound is expected to be dominated by cleavage at the bonds adjacent to the nitrogen atom (α-cleavage), a common pathway for amines. mdpi.com This process leads to the formation of stable iminium cations.

Key expected fragmentation pathways include:

Loss of a propyl radical: Cleavage of the Cα-Cβ bond results in the loss of a propyl group (•CH₂CH₂CH₃), leading to a prominent fragment ion.

Loss of the nitrile group: Fragmentation can also involve the loss of the cyanide radical (•CN).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 112 | [C₆H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₅H₁₁N₂]⁺ | M⁺• - •CH₃ |

| 69 | [C₄H₉N]⁺ | M⁺• - •CH₂CH₂CH₃ (α-cleavage) |

| 44 | [C₂H₆N]⁺ | [CH₃NH=CH₂]⁺ (α-cleavage) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. libretexts.org IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). youtube.com

For this compound, IR spectroscopy would show characteristic absorption bands corresponding to its functional groups. The most distinct would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in a relatively clean region of the spectrum. The N-H stretch of the secondary amine and the various C-H stretches of the alkyl groups would also be readily identifiable.

Raman spectroscopy provides complementary information. While the N-H and O-H stretches are often weak in Raman spectra, non-polar bonds like C-C and C≡N tend to produce strong signals. libretexts.org Therefore, the C≡N stretch is expected to be a prominent feature in the Raman spectrum of this compound. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong | Strong |

| C≡N | Stretch | 2240 - 2260 | Medium, Sharp | Strong |

| N-H | Bend | 1550 - 1650 | Variable | Weak |

| C-N | Stretch | 1020 - 1250 | Medium | Medium |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a synthesized compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water).

Since this compound lacks a strong chromophore, detection with a standard UV-Vis detector can be challenging. Therefore, alternative detection methods like mass spectrometry (LC-MS), an evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD) may be necessary. Alternatively, pre-column derivatization with a UV-active agent can be performed to enhance detectability. researchgate.net

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation and allowing for their individual quantification.

Table 5: Exemplar Analytical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm (if derivatized) or Mass Spectrometer |

Gas Chromatography (GC) for Volatile Compound Analysis and Reaction Monitoring

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. youtube.com this compound, with its relatively low molecular weight, is expected to be sufficiently volatile for GC analysis. GC is an excellent tool for assessing purity by separating the target compound from volatile starting materials, solvents, or by-products. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. nih.gov

GC can also be a valuable tool for reaction monitoring. By taking small aliquots from a reaction mixture over time and analyzing them by GC, chemists can track the consumption of starting materials and the formation of the product, allowing for optimization of reaction conditions. For amines, derivatization (e.g., silylation) is sometimes employed to improve peak shape and prevent tailing by masking the polar N-H group. nih.gov

Table 6: Exemplar Analytical GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., DB-WAX) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 60 °C, ramp to 240 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Characterization Techniques for Mechanistic and Solid-State Studies (e.g., X-ray crystallography for crystalline intermediates)

The elucidation of reaction mechanisms and the comprehensive understanding of solid-state properties are pivotal in the study of chemical compounds. For this compound, advanced analytical techniques, particularly single-crystal X-ray crystallography, offer unparalleled insights into its molecular architecture and the non-covalent interactions that govern its crystalline forms. While specific crystallographic data for this compound is not publicly available, this section will explore the application and significance of these advanced methods by drawing parallels with structurally related aminonitriles and intermediates of the Strecker synthesis, a common route for their preparation.

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecule, including bond lengths, bond angles, and torsional angles. This information is fundamental for confirming the compound's structure, understanding its stereochemistry, and inferring its electronic properties.

In the context of this compound, obtaining a crystalline derivative or intermediate is a crucial first step. The Strecker synthesis, a well-established method for producing α-aminonitriles, involves the reaction of an aldehyde or ketone with an amine and cyanide. wikipedia.org The intermediates in this synthesis, such as iminium ions and the final α-aminonitrile product itself, can often be isolated as crystalline solids, particularly as salts (e.g., hydrochlorides).

Should a crystalline intermediate of this compound be isolated, X-ray diffraction analysis would provide invaluable data. For instance, the crystal structure would unambiguously confirm the connectivity of the atoms and the stereochemistry at the chiral center (C2). Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the solid-state properties of the material.

The insights gained from X-ray crystallography are not limited to static structural information. By studying a series of related crystalline intermediates, it is possible to gain a deeper understanding of the reaction mechanism. For example, variations in bond lengths and angles across different intermediates can provide clues about the electronic changes occurring during the reaction.

The solid-state characterization of this compound and its intermediates extends beyond single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) is another essential technique used to identify crystalline phases, assess sample purity, and study polymorphism. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

While experimental data for this compound is not available, we can present a hypothetical data table based on typical crystallographic parameters for small organic molecules to illustrate the type of information that would be obtained from an X-ray diffraction study of a crystalline intermediate.

Hypothetical Crystallographic Data for a Crystalline Intermediate of this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C6H13N2+ · Cl- |

| Formula Weight | 148.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(2) |

| b (Å) | 12.345(3) |

| c (Å) | 9.789(2) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 992.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 0.994 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 320 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| θ range for data collection | 2.50 to 28.00° |

| Reflections collected | 4500 |

| Independent reflections | 2100 [R(int) = 0.035] |

| R-factor | 0.045 |

| Goodness-of-fit on F² | 1.05 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylamino)pentanenitrile in academic settings?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For instance, in pharmaceutical contexts, it serves as a precursor in the synthesis of calcium channel blockers like Verapamil. This involves multi-step reactions using catalysts (e.g., palladium for hydrogenation) and protecting groups to manage stereochemistry. Reaction intermediates are often purified via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are critical for confirming structural integrity and identifying functional groups.

- IR Spectroscopy: Validates nitrile (C≡N) and amine (N-H) stretching vibrations.

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- NIST Chemistry WebBook provides reference spectral data for cross-validation .

Q. What are the storage and stability guidelines for this compound?

- Methodological Answer: Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids, or bases, as the nitrile group is susceptible to degradation under harsh conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Catalyst Screening: Test transition metal catalysts (e.g., Pd/C) for reductive amination efficiency.

- Stoichiometry Adjustments: Optimize molar ratios of reactants to minimize side products.

- In-situ Monitoring: Use TLC or GC-MS to track reaction progress and adjust parameters dynamically .

Q. How can researchers resolve contradictions in reported enantiomeric purity during synthesis of chiral derivatives?

- Methodological Answer:

- Chiral Chromatography: Employ HPLC with chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers.

- Enzymatic Resolution: Use lipases or esterases to selectively hydrolyze one enantiomer.

- Racemization Checks: Monitor reaction temperature and pH to prevent unintended stereochemical changes during synthesis .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they addressed?

- Methodological Answer:

- High-Resolution MS (HRMS): Identifies low-abundance impurities (e.g., byproducts from incomplete reactions).

- HPLC-UV/FLD: Quantifies impurities using validated calibration curves.

- Reference Standards: Compare with pharmacopeial impurities (e.g., Verapamil-related compounds) for structural confirmation .

Q. What is the role of this compound in pharmacological research beyond synthesis?

- Methodological Answer:

- Metabolite Studies: LC-MS/MS is used to profile metabolites in pharmacokinetic studies.

- Receptor Binding Assays: Radiolabeled derivatives (e.g., 14C-labeled) help elucidate interactions with calcium channels or neurotransmitter receptors.

- Toxicity Screening: Evaluate cytotoxicity via in vitro models (e.g., HepG2 cells) and Ames tests for mutagenicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer:

- Reproducibility Checks: Replicate experiments under identical conditions (solvent purity, catalyst batch).

- Byproduct Analysis: Use GC-MS or NMR to identify unaccounted side products affecting yield.

- Statistical Design: Apply factorial experiments (e.g., DoE) to isolate critical variables (e.g., temperature, stirring rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.